

Thermodynamic and Mechanistic Insights into 2-Chloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methylbutane

Cat. No.: B3192504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbutane, a secondary alkyl halide, serves as a valuable building block in organic synthesis and presents an interesting case study for examining thermodynamic principles and reaction mechanisms. Its chemical behavior is representative of many branched-chain halogenated alkanes, making a thorough understanding of its properties crucial for applications in medicinal chemistry, materials science, and process development. This technical guide provides a comprehensive overview of the available thermodynamic data for **2-Chloro-3-methylbutane**, details established experimental protocols for the determination of its properties and synthesis, and visually elucidates key reaction pathways involving this compound.

Physicochemical and Thermodynamic Data

A compilation of key physicochemical and thermodynamic properties for **2-Chloro-3-methylbutane** is presented below. While a comprehensive set of experimentally determined thermodynamic values such as the standard enthalpy of formation, standard molar entropy, and specific heat capacity is maintained in the NIST/TRC Web Thermo Tables, these are part of a subscription service.^[1] The data presented here are compiled from publicly available sources and provide a foundational understanding of the compound's characteristics.

Table 1: General and Physical Properties of **2-Chloro-3-methylbutane**

Property	Value	Source(s)
Molecular Formula	C5H11Cl	[2] [3]
Molecular Weight	106.594 g/mol	[2]
CAS Number	631-65-2	[2]
Boiling Point	90.4 °C at 760 mmHg	[4]
Density	0.865 g/cm³	[4]
Vapor Pressure	63.6 mmHg at 25 °C	[4]
Refractive Index	1.401	[4]
Flash Point	5.4 °C	[4]

Table 2: Available Thermodynamic Data from NIST

While specific values are not publicly available, the NIST/TRC Web Thermo Tables contain critically evaluated data for the following properties of **2-Chloro-3-methylbutane** over a range of temperatures:[\[1\]](#)

- Ideal Gas Heat Capacity (Cp)
- Enthalpy (Ideal Gas)
- Entropy (Ideal Gas)
- Enthalpy of Vaporization

For researchers requiring precise thermodynamic data for modeling and process simulation, accessing the NIST/TRC Web Thermo Tables is recommended.

Experimental Protocols

Synthesis of 2-Chloro-3-methylbutane from 3-Methyl-2-butanol

A common and instructive method for the synthesis of secondary alkyl chlorides is the reaction of the corresponding alcohol with a hydrohalic acid. The following protocol is adapted from established procedures for the synthesis of similar secondary and tertiary alkyl halides.[\[5\]](#)[\[6\]](#)[\[7\]](#) [\[8\]](#)

Materials:

- 3-Methyl-2-butanol
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Calcium Chloride (CaCl_2) or Magnesium Sulfate (MgSO_4)
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- In a separatory funnel, combine 3-methyl-2-butanol and an excess of cold, concentrated hydrochloric acid.
- Gently swirl the mixture for several minutes. Periodically, invert the funnel and vent to release any pressure buildup.
- Shake the funnel for an additional 5-10 minutes to ensure complete reaction.
- Allow the layers to separate. The upper organic layer contains the **2-chloro-3-methylbutane** product.
- Drain the lower aqueous layer.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved.

- Separate the layers and wash the organic layer with water, followed by a final wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.
- Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄).
- After drying, decant or filter the solution to remove the drying agent.
- Purify the crude **2-chloro-3-methylbutane** by simple distillation, collecting the fraction that boils in the expected range (around 90 °C).

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid organic compounds like **2-chloro-3-methylbutane** can be determined using a bomb calorimeter.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

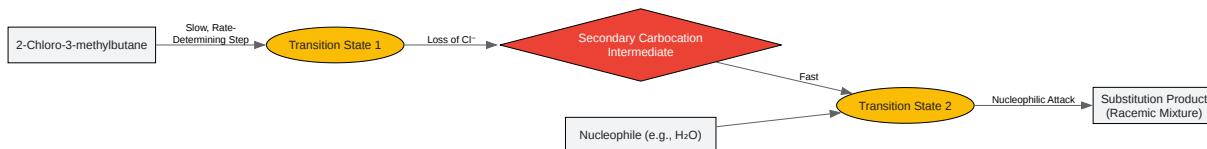
General Methodology:

- A precisely weighed sample of **2-chloro-3-methylbutane** is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."
- A fuse wire is positioned to be in contact with the sample.
- A small amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state and to absorb any acidic gases formed.
- The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The heat released by the combustion of the **2-chloro-3-methylbutane** sample is calculated from the temperature change and the heat capacity of the calorimeter.
- Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
- From the heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated.

Determination of Heat Capacity of Liquid **2-Chloro-3-methylbutane**

The isobaric heat capacity (C_p) of liquid **2-chloro-3-methylbutane** can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

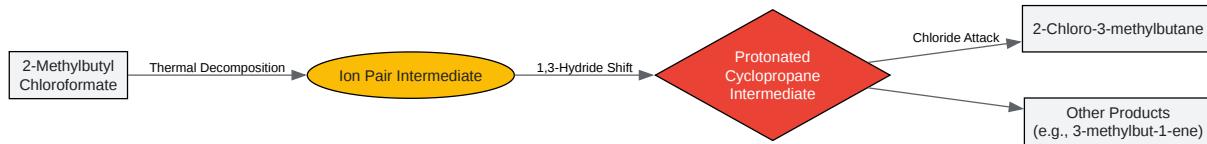

General Methodology using Adiabatic Calorimetry:

- A known mass of purified **2-chloro-3-methylbutane** is placed in a calorimetric vessel.
- The vessel is placed in a jacket with a controlled temperature that is maintained to be as close as possible to the temperature of the vessel, creating near-adiabatic conditions.
- A known amount of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the temperature of the sample.
- The temperature change is precisely measured.
- The heat capacity of the sample is calculated from the electrical energy supplied and the measured temperature change, after accounting for the heat capacity of the vessel itself.
- This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Visualizing Reaction Mechanisms

SN1 Reaction of 2-Chloro-3-methylbutane

As a secondary alkyl halide, **2-chloro-3-methylbutane** can undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism, particularly in the presence of a weak nucleophile and a protic solvent.[18][19][20][21] The reaction proceeds through a carbocation intermediate.



[Click to download full resolution via product page](#)

Caption: The SN1 reaction pathway for **2-Chloro-3-methylbutane**.

Formation of 2-Chloro-3-methylbutane via a 1,3-Hydride Shift

An interesting reaction pathway leading to the formation of **2-chloro-3-methylbutane** is the thermal decomposition of 2-methylbutyl chloroformate. This reaction involves a 1,3-hydride shift, which is proposed to occur through a protonated cyclopropane intermediate.[22][23]

[Click to download full resolution via product page](#)

Caption: Formation of **2-Chloro-3-methylbutane** via a 1,3-hydride shift.

Conclusion

This technical guide has summarized the available thermodynamic and physicochemical data for **2-Chloro-3-methylbutane**, outlined general experimental procedures for its synthesis and the determination of its key thermodynamic properties, and provided visualizations of important reaction mechanisms. While a complete set of publicly available, high-precision thermodynamic data is limited, the information presented here provides a robust foundation for researchers and professionals working with this and related halogenated alkanes. The elucidated reaction pathways offer insight into the chemical reactivity of this compound, which is essential for its application in synthetic chemistry and for predicting its behavior in various chemical environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Butane, 2-chloro-3-methyl- [webbook.nist.gov]
- 3. 2-chloro-3-methylbutane [stenutz.eu]
- 4. 2-Chloro-3-methylbutane | CAS#:631-65-2 | Chemsoc [chemsoc.com]
- 5. Solved Synthesis of 2-chloro-2-methylbutane | Goal: 1-2 | Chegg.com [chegg.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. canadacommons.ca [canadacommons.ca]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. srd.nist.gov [srd.nist.gov]

- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. SN1 reaction - Wikipedia [en.wikipedia.org]
- 19. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 23. Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thermodynamic and Mechanistic Insights into 2-Chloro-3-methylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3192504#thermodynamic-data-for-2-chloro-3-methylbutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com